molecular formula C16H15F3N4O3 B2446454 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea CAS No. 1396862-61-5

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea

Cat. No.: B2446454
CAS No.: 1396862-61-5
M. Wt: 368.316
InChI Key: SAYOOUFQNULARE-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a benzo[1,3]dioxole moiety linked via a urea bridge to a substituted ethylpyrimidine group, a design feature seen in compounds investigated as modulators of ATP-Binding Cassette (ABC) Transporters . Research into ABC transporters is critical for developing potential treatments for conditions like cystic fibrosis . Furthermore, the pyrimidine component is a privileged scaffold in drug discovery, frequently employed in the design of inhibitors for various enzymatic targets . Pyrimidine derivatives have demonstrated a wide range of bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties, and are actively studied for their potential in cancer treatment and neurodegenerative diseases . The specific molecular architecture of this compound, particularly the presence of the trifluoromethyl group on the pyrimidine ring, suggests potential value as a research tool in enzyme inhibition studies. Similar pyrimidine-containing hybrids have been rationally designed and synthesized as inhibitors for targets such as lactate dehydrogenase A (hLDHA), an enzyme that plays a key role in cancer proliferation and other metabolic disorders . The urea linker in its structure is a common pharmacophore that can facilitate hydrogen bonding with biological targets, contributing to high-affinity interactions. This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications. Researchers are encouraged to explore its utility in hit-to-lead optimization campaigns, mechanism-of-action studies, and as a building block in the synthesis of novel chemical entities for biological evaluation.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O3/c1-9-6-13(16(17,18)19)23-14(21-9)4-5-20-15(24)22-10-2-3-11-12(7-10)26-8-25-11/h2-3,6-7H,4-5,8H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYOOUFQNULARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)NC2=CC3=C(C=C2)OCO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety and a pyrimidine derivative, which are known for their diverse pharmacological activities. The molecular formula is C18H19F3N2O3C_{18}H_{19}F_{3}N_{2}O_{3} with a molecular weight of approximately 364.35 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Urea Linkage : Reacting benzo[d][1,3]dioxole derivatives with pyrimidine compounds.
  • Purification : Utilizing chromatographic techniques to isolate the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring benzo[d][1,3]dioxole structures. For instance, derivatives with similar frameworks have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
Doxorubicin (Control)HepG27.46

The above data indicates that certain derivatives exhibit lower IC50 values than doxorubicin, suggesting they may be more effective in inhibiting cancer cell proliferation.

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways.
  • Apoptosis Induction : Studies have demonstrated that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways involving proteins such as Bax and Bcl-2.

Case Studies

A study published in Nature examined the anticancer effects of various benzo[d][1,3]dioxole derivatives against breast cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability compared to controls:

"The synthesized library showed promising growth inhibition in MDA-MB-231 cells at concentrations as low as 10 µM" .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Mechanisms of action include:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor, a key target in many cancers.
  • Cell Cycle Arrest : It affects cell cycle progression, promoting apoptosis.
  • Mitochondrial Pathway Modulation : Influences proteins like Bax and Bcl-2, which are crucial for regulating apoptosis.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial activity. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function. This characteristic is particularly relevant in combating drug-resistant bacterial strains.

Comparative Studies

The biological activity of this compound can be compared with other structurally similar compounds. Below is a table summarizing these comparisons:

Compound NameStructural FeaturesActivity Profile
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-ylmethyl)ureaLacks furan moietyDifferent anticancer activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ureaContains thiophene instead of furanMay exhibit distinct pharmacological properties

Case Studies and Research Findings

A notable case study involved synthesizing and evaluating related compounds featuring benzo[d][1,3]dioxole derivatives. The synthesized compounds were assessed for cytotoxic effects using the SRB assay across multiple cancer cell lines. The IC50 values indicated promising activity:

Cell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that derivatives of benzo[d][1,3]dioxole could serve as effective alternatives or adjuncts to existing chemotherapeutic agents.

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is synthesized via condensation reactions . A representative approach involves:

  • Starting materials : Ethyl trifluoromethylacetoacetate and acetamidine hydrochloride.
  • Conditions : Heating under reflux in ethanol with sodium ethoxide as a base.
  • Mechanism : Cyclocondensation forms the 4-methyl-6-trifluoromethylpyrimidin-2-ol intermediate, which is subsequently chlorinated using POCl₃ to yield 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine.

Introduction of the Ethylamine Side Chain

Nucleophilic aromatic substitution introduces the ethylamine group:

  • Reagents : 2-chloro-pyrimidine derivative + ethylenediamine in DMF at 80–100°C.
  • Catalyst : Triethylamine to scavenge HCl.
  • Yield : ~85% after purification via silica gel chromatography.

Synthesis of Benzo[d]Dioxol-5-Yl Isocyanate

Nitration and Reduction of Benzodioxole

  • Nitration : Benzo[d]dioxole is nitrated using HNO₃/H₂SO₄ at 0–5°C to yield 5-nitrobenzo[d]dioxole.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Isocyanate Formation

  • Phosgene alternative : Triphosgene (bis(trichloromethyl) carbonate) reacts with 5-aminobenzo[d]dioxole in anhydrous dichloromethane.
  • Conditions : 0°C, slow addition of triethylamine to neutralize HCl.
  • Safety : Triphosgene minimizes risks associated with gaseous phosgene.

Urea Bridge Formation

Coupling Reaction

The ethylamine-pyrimidine and benzodioxolyl isocyanate are coupled under inert conditions:

  • Solvent : Dry THF or DCM.
  • Stoichiometry : 1:1 molar ratio, stirred at room temperature for 12–24 hours.
  • Workup : Precipitation in ice-water followed by recrystallization from ethanol yields the pure product.

Alternative Carbodiimide-Mediated Approach

For amine-isocyanate incompatibility, 1,1'-carbonyldiimidazole (CDI) facilitates urea formation:

  • Activation of the benzodioxolyl amine with CDI in THF.
  • Addition of pyrimidine ethylamine and heating at 50°C for 6 hours.
  • Yield : ~78% after column chromatography.

Optimization and Analytical Characterization

Reaction Condition Optimization

  • Temperature : Urea formation proceeds efficiently at 25°C but requires elevated temperatures (50°C) for carbodiimide-mediated coupling.
  • Catalysts : FeF₃ (5 mol%) in ethanol enhances pyrimidine synthesis rates and yields (93%).
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates.

Spectroscopic Validation

  • ¹H NMR : Key signals include:
    • δ 6.8–7.1 ppm (benzodioxole aromatic protons).
    • δ 2.4 ppm (pyrimidine methyl group).
    • δ 3.5–3.7 ppm (ethylamine -CH₂-).
  • IR : Urea carbonyl stretch at ~1640–1680 cm⁻¹.
  • HPLC : Purity >98% with C18 column (acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and neutral pH is critical.
  • Regioselectivity in Pyrimidine Synthesis : Competitive formation of 4,6-disubstituted isomers is minimized by slow reagent addition and temperature control.
  • Isocyanate Handling : Triphosgene reduces toxicity risks but requires strict moisture exclusion.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Isocyanate Coupling 85 98 High atom economy Requires moisture-free conditions
Carbodiimide-Mediated 78 97 Safer reagents Lower yield
One-Pot Biginelli Variant 70 95 Fewer steps Limited substrate scope

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine reduces starting material expenses.
  • Green Chemistry : FeF₃ catalysis enables catalyst recovery (95% after five cycles).
  • Process Safety : Continuous flow systems mitigate exothermic risks during nitration and phosgenation.

Q & A

Basic Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

  • Structural Features : The molecule comprises three critical moieties:

  • Benzodioxole ring : Enhances lipophilicity and metabolic stability due to its electron-rich aromatic system.
  • Urea linker : Facilitates hydrogen bonding with biological targets (e.g., kinases or enzymes).
  • Trifluoromethyl pyrimidine group : Introduces steric and electronic effects, enhancing resistance to oxidative degradation.
    • Methodological Insight : Confirm structural integrity using 1H^1H-NMR (e.g., urea NH protons at δ 8.2–9.0 ppm) and X-ray crystallography for spatial arrangement analysis. The trifluoromethyl group’s electron-withdrawing nature can be validated via 19F^{19}F-NMR .

Q. What synthetic routes are reported for synthesizing urea derivatives with benzodioxole and pyrimidine moieties?

  • Synthetic Pathway :

Step 1 : Synthesize benzodioxol-5-yl isocyanate by treating 5-aminobenzodioxole with phosgene or triphosgene.

Step 2 : Prepare 2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethylamine via nucleophilic substitution of 2-chloropyrimidine derivatives.

Step 3 : Couple the isocyanate and amine in anhydrous DMF at 60–80°C under nitrogen, yielding ~60–70% product.

  • Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and purify by recrystallization from ethanol .

Advanced Questions

Q. How can computational methods optimize the synthesis and predict bioactivity of this compound?

  • Computational Strategies :

  • Density Functional Theory (DFT) : Model transition states to identify energetically favorable pathways (e.g., urea bond formation). For example, calculate activation energies for isocyanate-amine coupling to optimize solvent polarity.
  • Molecular Docking : Screen against cancer targets (e.g., EGFR or VEGFR) using AutoDock Vina. A study showed that the trifluoromethyl group improves binding affinity by 1.5 kcal/mol compared to methyl analogs.
    • Integration : Use ICReDD’s hybrid approach to iteratively refine reaction conditions (e.g., solvent selection, catalyst loading) based on computational predictions .

Q. What experimental design strategies address low yield during the coupling step?

  • Optimization Framework :

  • Response Surface Methodology (RSM) : Apply a Central Composite Design to variables:
  • Temperature (60–100°C), solvent (DMF vs. THF), and molar ratio (1:1 to 1:2).
  • Case Study : A 32^2 factorial design increased yield from 65% to 85% by identifying optimal DMF volume (5 mL) and reaction time (12 h) at 75°C.
    • Troubleshooting : Use LC-MS to detect side products (e.g., ureas from moisture contamination) and implement strict anhydrous conditions .

Q. How do structural modifications (e.g., substituting trifluoromethyl) affect anticancer activity across diverse cell lines?

  • Structure-Activity Relationship (SAR) :

  • Trifluoromethyl vs. Methyl : In MCF-7 breast cancer cells, trifluoromethyl analogs showed IC50_{50} = 1.2 µM vs. 2.8 µM for methyl derivatives, attributed to enhanced hydrophobic interactions.
  • Nitro Substitution : Increased apoptosis induction (Caspase-3 activation by 2.5-fold) but reduced solubility.
    • Methodology : Test across 60 cell lines (NCI-60 panel) using MTT assays. Normalize data against controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .

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